molecular formula C17H19NO2 B12860461 tert-Butyl [1,1'-biphenyl]-4-ylcarbamate

tert-Butyl [1,1'-biphenyl]-4-ylcarbamate

Cat. No.: B12860461
M. Wt: 269.34 g/mol
InChI Key: WGPNLOGKNLMCNQ-UHFFFAOYSA-N
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Description

tert-Butyl [1,1’-biphenyl]-4-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a biphenyl structure through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl [1,1’-biphenyl]-4-ylcarbamate can be synthesized through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, tert-butyl bis(4-bromophenyl)carbamate is reacted with (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst . The reaction typically occurs under mild conditions and results in the formation of the desired compound.

Industrial Production Methods

Industrial production of tert-butyl [1,1’-biphenyl]-4-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [1,1’-biphenyl]-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines.

Mechanism of Action

The mechanism of action of tert-butyl [1,1’-biphenyl]-4-ylcarbamate involves its interaction with molecular targets through its carbamate and biphenyl moieties. The carbamate group can form hydrogen bonds and interact with enzymes, while the biphenyl structure can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [1,1’-biphenyl]-4-ylcarbamate is unique due to its carbamate linkage, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications in organic synthesis and materials science.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl N-(4-phenylphenyl)carbamate

InChI

InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)18-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,18,19)

InChI Key

WGPNLOGKNLMCNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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